molecular formula C14H12O4S B6406434 4-[5-(Methoxycarbonyl)thiophen-3-YL]-3-methylbenzoic acid CAS No. 1261892-73-2

4-[5-(Methoxycarbonyl)thiophen-3-YL]-3-methylbenzoic acid

Cat. No.: B6406434
CAS No.: 1261892-73-2
M. Wt: 276.31 g/mol
InChI Key: SQBCYYVRUXYAMP-UHFFFAOYSA-N
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Description

4-[5-(Methoxycarbonyl)thiophen-3-YL]-3-methylbenzoic acid is an organic compound that features a thiophene ring substituted with a methoxycarbonyl group and a benzoic acid moiety

Properties

IUPAC Name

4-(5-methoxycarbonylthiophen-3-yl)-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-8-5-9(13(15)16)3-4-11(8)10-6-12(19-7-10)14(17)18-2/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBCYYVRUXYAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CSC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690979
Record name 4-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-73-2
Record name 4-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Methoxycarbonyl)thiophen-3-YL]-3-methylbenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[5-(Methoxycarbonyl)thiophen-3-YL]-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nitric acid, halogens.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 4-[5-(Methoxycarbonyl)thiophen-3-YL]-3-methylbenzoic acid depends on its application:

    In Organic Electronics: The compound acts as a charge carrier due to its conjugated system, facilitating electron or hole transport.

    In Pharmaceuticals: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Comparison

4-[5-(Methoxycarbonyl)thiophen-3-YL]-3-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in organic electronics and pharmaceuticals.

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